molecular formula C8H5F2N B1456922 2-(Difluoromethyl)Benzonitrile CAS No. 799814-30-5

2-(Difluoromethyl)Benzonitrile

Cat. No.: B1456922
CAS No.: 799814-30-5
M. Wt: 153.13 g/mol
InChI Key: VZLPLYDPKXQAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)Benzonitrile is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)Benzonitrile plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound is involved in the functionalization of fluorine-containing heterocycles, which are core components of many biologically active molecules These interactions often involve radical processes, where this compound acts as a source of difluoromethyl radicals that can modify the structure and function of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with target biomolecules, leading to the modification of their structure and function . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, allowing for sustained interactions with biomolecules . Over extended periods, degradation products may form, potentially altering its biochemical activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage thresholds and potential adverse effects is crucial for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for difluoromethylation . These enzymes facilitate the incorporation of difluoromethyl groups into target molecules, impacting metabolic flux and the levels of specific metabolites . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical interactions . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-(difluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPLYDPKXQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726304
Record name 2-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799814-30-5
Record name 2-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)Benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)Benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethyl)Benzonitrile
Reactant of Route 4
2-(Difluoromethyl)Benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethyl)Benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethyl)Benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.